1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea
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Description
1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea is a useful research compound. Its molecular formula is C16H16ClN3OS2 and its molecular weight is 365.89. The purity is usually 95%.
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Scientific Research Applications
Pharmacological and Therapeutic Potential
Sulfonamides play crucial roles in various therapeutic areas due to their primary sulfonamide moiety, which is present in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and research have focused on novel sulfonamides that act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, highlighting the ongoing need for new compounds in these categories. Sulfonamide CA inhibitors, for example, have shown significant antitumor activity and antiglaucoma properties, indicating the potential of sulfonamide compounds in treating and diagnosing diseases related to tumor-associated isoforms CA IX/XII and glaucoma by targeting CA II (Carta, Scozzafava, & Supuran, 2012).
Environmental and Industrial Applications
In the environmental sector, sulfonamides have been identified as contaminants due to their persistence and bioactivity. Studies on the removal of sulfamethoxazole, a closely related sulfonamide, from aqueous solutions using cleaner techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation, reflect the environmental relevance of sulfonamide compounds. These techniques involve the formation of strong chemical interactions with sorbents or catalytic degradation by generating hydroxyl radicals, underscoring the importance of developing sustainable technologies for the removal of sulfonamide pollutants from the environment (Prasannamedha & Kumar, 2020).
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS2/c1-11(23-14-9-7-12(17)8-10-14)15(21)19-20-16(22)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPVLWAKCMWANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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